molecular formula C14H24N2O3 B8603113 tert-butyl N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}carbamate

tert-butyl N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}carbamate

Cat. No. B8603113
M. Wt: 268.35 g/mol
InChI Key: JYWATPVKXAPTLI-UHFFFAOYSA-N
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Patent
US08927588B2

Procedure details

Hydrazine monohydrate (0.11 mL, 2.35 mmol) was added to a solution of tert-butyl {3-[(dimethylamino)methylene]-4-oxocyclohexyl}carbamate obtained in Example (242a) (526 mg, 1.96 mmol) in methanol (10 mL), and the mixture was heated under reflux for 18 hours. The reaction solution was concentrated. The resulting residue was azeotropically distilled with toluene and then purified by silica gel column chromatography (elution solvent: dichloromethane/methanol 20/1) to obtain 257 mg of the title compound as an amorphous compound (55%).
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2]N.C[N:5]([CH:7]=[C:8]1[C:13](=O)[CH2:12][CH2:11][CH:10]([NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH2:9]1)C>CO>[NH:2]1[C:13]2[CH2:12][CH2:11][CH:10]([NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH2:9][C:8]=2[CH:7]=[N:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.11 mL
Type
reactant
Smiles
O.NN
Name
Quantity
526 mg
Type
reactant
Smiles
CN(C)C=C1CC(CCC1=O)NC(OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was azeotropically distilled with toluene
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (elution solvent: dichloromethane/methanol 20/1)

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=2CC(CCC12)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 257 mg
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08927588B2

Procedure details

Hydrazine monohydrate (0.11 mL, 2.35 mmol) was added to a solution of tert-butyl {3-[(dimethylamino)methylene]-4-oxocyclohexyl}carbamate obtained in Example (242a) (526 mg, 1.96 mmol) in methanol (10 mL), and the mixture was heated under reflux for 18 hours. The reaction solution was concentrated. The resulting residue was azeotropically distilled with toluene and then purified by silica gel column chromatography (elution solvent: dichloromethane/methanol 20/1) to obtain 257 mg of the title compound as an amorphous compound (55%).
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2]N.C[N:5]([CH:7]=[C:8]1[C:13](=O)[CH2:12][CH2:11][CH:10]([NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH2:9]1)C>CO>[NH:2]1[C:13]2[CH2:12][CH2:11][CH:10]([NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH2:9][C:8]=2[CH:7]=[N:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.11 mL
Type
reactant
Smiles
O.NN
Name
Quantity
526 mg
Type
reactant
Smiles
CN(C)C=C1CC(CCC1=O)NC(OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was azeotropically distilled with toluene
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (elution solvent: dichloromethane/methanol 20/1)

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=2CC(CCC12)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 257 mg
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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